![molecular formula C12H10O2 B13694943 2,3-Dihydronaphtho[2,3-b][1,4]dioxine CAS No. 117009-31-1](/img/structure/B13694943.png)
2,3-Dihydronaphtho[2,3-b][1,4]dioxine
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Overview
Description
2,3-Dihydronaphtho[2,3-b][1,4]dioxine is an organic compound characterized by a fused ring system that includes a naphthalene moiety and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphtho[2,3-b][1,4]dioxine typically involves the reaction of naphthol derivatives with appropriate reagents. One common method involves the use of ethyl 2,3-dibromopropanoate in the presence of potassium carbonate (K₂CO₃) in refluxing acetone . This reaction leads to the formation of the desired compound through a series of nucleophilic substitution and cyclization steps.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthodioxanes.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2,3-Dihydronaphtho[2,3-b][1,4]dioxine serves as a crucial building block in organic synthesis. Its derivatives are utilized in the preparation of more complex molecular architectures. The compound's unique dioxine structure allows for diverse functionalization strategies, making it valuable in the development of new materials and compounds with specific properties .
Biological Activities
Antimicrobial and Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant biological activities. Studies have shown its potential as an antimicrobial agent and as a compound with anticancer properties. For instance, certain derivatives have been identified as inhibitors of 5-lipoxygenase and have demonstrated activity against Mycobacterium tuberculosis .
Mechanism of Action
The exact mechanism by which these compounds exert their biological effects is still under investigation. However, it is believed that they interact with specific molecular targets within cells, potentially inhibiting critical enzymes or interfering with cellular processes. The presence of functional groups such as nitrophenyl may enhance their biological activity through redox reactions or by forming reactive intermediates.
Medicinal Chemistry
Therapeutic Potential
Ongoing research is exploring the therapeutic potential of this compound derivatives in targeting specific molecular pathways involved in diseases such as cancer. The compound's ability to modulate biological pathways makes it a candidate for drug development aimed at treating various conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2,3-Dihydronaphtho[2,3-b][1,4]dioxine exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. The pathways involved include the formation of reactive intermediates that can interact with biological macromolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
1,4-Naphthodioxane: Similar in structure but differs in the position of the dioxane ring.
2,3-Dihydronaphtho[2,3-b]thiophene: Contains a thiophene ring instead of a dioxane ring.
Naphtho[2,3-b]furan: Features a furan ring in place of the dioxane ring.
Uniqueness: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine is unique due to its specific ring fusion and the presence of the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
2,3-Dihydronaphtho[2,3-b][1,4]dioxine is a polycyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on various biological targets, synthesis methods, and relevant case studies.
Chemical Structure
The compound this compound features a fused dioxine structure with a naphthalene backbone. Its unique structure contributes to its diverse biological activities.
Antidepressant Effects
A study investigated a series of derivatives related to 2,3-dihydrobenzo[b][1,4]dioxin, which demonstrated significant binding affinities at the 5-HT1A receptor and serotonin transporter. The lead compound exhibited an IC50 value of 96 nM at the 5-HT1A receptor and 9.8 nM at the serotonin transporter, indicating potential antidepressant-like effects superior to fluoxetine in animal models .
Anticancer Properties
Research has also highlighted the potential anticancer activity of derivatives of this compound. For instance, compounds were evaluated for their inhibitory effects on Poly(ADP-ribose) polymerase 1 (PARP1), a target in cancer therapy. One derivative showed an IC50 value of 0.88 μM against PARP1, suggesting that modifications to the dioxine structure can enhance its anticancer efficacy .
Antimicrobial Activity
Another study revealed that certain derivatives of this compound exhibited antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds reached sub-micromolar minimum inhibitory concentrations (MICs), indicating their potential as antibacterial agents .
Synthesis Methods
The synthesis of this compound and its derivatives typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing naphthalenes and dioxins in various conditions to achieve the desired bicyclic structure.
- Functional Group Modifications : Altering substituents on the dioxine ring to enhance biological activity.
Synthesis Method | Description |
---|---|
Cyclization | Formation of the bicyclic structure from precursor compounds through heating or catalytic processes. |
Functionalization | Introduction of different functional groups to improve binding affinity or activity against specific biological targets. |
Case Study 1: Antidepressant Activity
In a controlled study using forced swim tests in mice, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin were assessed for their antidepressant-like effects. The results indicated that compounds with higher binding affinities at serotonin receptors displayed significant reductions in immobility time compared to controls .
Case Study 2: Anticancer Efficacy
A lead compound derived from this compound was tested for PARP1 inhibition. The study found that the compound not only inhibited PARP1 effectively but also demonstrated favorable pharmacokinetic properties in preliminary trials .
Properties
CAS No. |
117009-31-1 |
---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,3-dihydrobenzo[g][1,4]benzodioxine |
InChI |
InChI=1S/C12H10O2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h1-4,7-8H,5-6H2 |
InChI Key |
TYTYXUXJUAZIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
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